molecular formula C20H26N4O3 B2921891 (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-methoxyphenyl)methanone CAS No. 946324-11-4

(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-methoxyphenyl)methanone

Cat. No.: B2921891
CAS No.: 946324-11-4
M. Wt: 370.453
InChI Key: ROVFNNSORHSFHP-UHFFFAOYSA-N
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Description

(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-methoxyphenyl)methanone is a chemical compound with the CAS Number 946371-90-0 and a molecular formula of C17H22N4O2S . It features a central piperazine ring, a structural motif frequently employed in medicinal chemistry to optimize the physicochemical properties of bioactive molecules and serve as a scaffold for pharmacophoric groups . The molecule's core architecture consists of a piperazine ring substituted at one nitrogen with a 6-isopropoxy-2-methylpyrimidin-4-yl group and at the other with a (4-methoxyphenyl)methanone group. While direct biological data for this specific compound is limited, its structure shares key characteristics with molecules designed to target central nervous system (CNS) receptors. In particular, the 4-methoxyphenylpiperazine (4-MeOPP) component is a known pharmacophore with documented activity on monoaminergic systems, including serotonin receptors . Piperazine-containing compounds are prevalent in pharmaceuticals targeting a range of conditions, and the structural features of this compound suggest potential application as a building block in drug discovery or as a tool compound for pharmacological research . Specific research applications could include investigation as a ligand for neurotransmitter receptors or as an intermediate in the synthesis of more complex chemical entities. Researchers should note that the presence of the isopropoxy and methoxy groups can influence the compound's metabolic stability and solubility profile. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-methoxyphenyl)-[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-14(2)27-19-13-18(21-15(3)22-19)23-9-11-24(12-10-23)20(25)16-5-7-17(26-4)8-6-16/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVFNNSORHSFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with its targets by binding to them, which can either activate or inhibit their function. This interaction results in changes in the signaling pathways associated with these receptors, leading to alterations in cellular function.

Biochemical Pathways

The compound affects the dopamine and serotonin signaling pathways, which are involved in mood regulation and cognitive function. By acting as a partial agonist at the Dopamine D2 and 5-HT1A receptors, the compound can modulate the activity of these pathways, potentially leading to therapeutic effects in conditions such as depression and schizophrenia.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific context in which it is used. For example, in the treatment of depression or schizophrenia, the compound’s modulation of dopamine and serotonin signaling could result in improved mood and cognitive function.

Biochemical Analysis

Biochemical Properties

Cellular Effects

. Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-methoxyphenyl)methanone is not well-defined due to the limited research available

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of this compound in animal models. Future studies should investigate the threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

The metabolic pathways involving this compound are not currently known

Transport and Distribution

. Future studies should investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation.

Biological Activity

The compound (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-methoxyphenyl)methanone , commonly referred to as a piperazine derivative, has gained attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A piperazine ring
  • A pyrimidine derivative
  • A methanone group attached to a methoxyphenyl moiety
PropertyValue
Molecular FormulaC23H26N4O2
Molecular Weight390.5 g/mol
CAS Number946371-87-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of certain pathways, leading to therapeutic effects in various disease models.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering biochemical processes.
  • Receptor Modulation : It can bind to receptors, influencing signal transduction pathways that affect cell proliferation and survival.

Biological Activities

Research has indicated several biological activities associated with this compound:

Anticancer Activity

Studies have shown that the compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to inhibit cell proliferation.

Case Study Example :
In vitro studies conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed an IC50 value indicating effective inhibition of cell growth at low concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against both gram-positive and gram-negative bacteria. It showed promising results in inhibiting bacterial growth in vitro.

Research Findings :
A study reported that the compound significantly reduced the viability of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections.

Toxicity and Safety Profile

Toxicological assessments are crucial for determining the safety profile of new compounds. Preliminary studies indicate that the compound has a favorable toxicity profile with minimal adverse effects at therapeutic doses.

Cytotoxicity Assessment

The cytotoxicity of the compound was evaluated using MTT assays across different cell lines. Results indicated that while it possesses anticancer properties, it maintains a selectivity index suggesting lower toxicity towards normal cells compared to cancerous cells.

Research Applications

The versatility of this compound extends beyond basic research into potential therapeutic applications:

  • Drug Development : Its unique structure makes it a candidate for further development into novel anticancer or antimicrobial drugs.
  • Synthetic Chemistry : It serves as a valuable building block for synthesizing more complex bioactive compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related piperazine-methanone and pyrimidine derivatives in terms of substituent effects, physicochemical properties, and biological activity. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Compound Name / ID Key Substituents Core Structure Key Differences Reference
(4-(4-Hydroxyphenyl)piperazin-1-yl)(3-bromophenyl)methanone (12) 3-bromophenyl, 4-hydroxyphenyl Piperazine-methanone Hydroxyl and bromo groups vs. methoxy and pyrimidine in the target compound. Higher polarity due to -OH and Br.
4-(4-Hydroxyphenyl)piperazin-1-ylmethanone (16) 4-methylphenyl, 4-hydroxyphenyl Piperazine-methanone Methyl and hydroxyl groups vs. methoxy and pyrimidine. Reduced steric bulk compared to the target.
(6-(4-Chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone (11a) CF₃, Cl, methylsulfonyl Pyrimidine-piperazine-methanone Electron-withdrawing groups (CF₃, Cl, SO₂CH₃) vs. isopropoxy and methoxy in the target. Likely higher metabolic stability.
4-(4-Aminobenzoyl)piperazin-1-ylmethanone Furan, aminobenzoyl Piperazine-methanone Aromatic furan vs. pyrimidine; primary amine vs. methoxy. Potential for distinct hydrogen-bonding interactions.

Physicochemical Properties

  • Polarity : The target compound’s isopropoxy and methoxy groups confer moderate polarity, intermediate between hydroxylated analogs (e.g., compound 12, logP ~2.5) and halogenated derivatives (e.g., compound 11a, logP ~3.8) .
  • Solubility : Methoxy and pyrimidine groups may enhance aqueous solubility compared to brominated or chlorinated analogs (e.g., compound 12: Rf 0.41 vs. compound 11a: Rf 0.44 in TLC) .
  • Thermal Stability : Melting points of similar compounds range from 153–205°C, suggesting the target compound likely has a melting point within this range .

Pharmacological Data Comparison

Property / Compound Target Compound Compound 13d (Anti-HIV) Compound 11a (Enzyme Inhibitor)
EC₅₀ / IC₅₀ Not reported 20–25 µM (anti-HIV) Not reported
Selectivity Index (SI) Not reported >26 Not reported
Key Functional Groups Isopropoxy, methoxy Piperazine, sulfonamide CF₃, Cl, methylsulfonyl
Reference

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